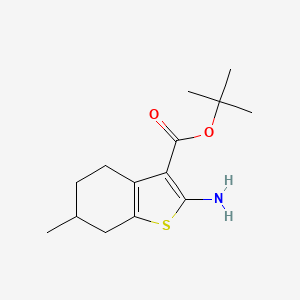

2-Amino-5-hydroxy-4-methylbenzoic acid

説明

2-Amino-5-hydroxy-4-methylbenzoic acid is a compound that is often used in solution-phase peptide synthesis . It performs a herbicidal function in agriculture and is considered a plant growth-regulator .

Molecular Structure Analysis

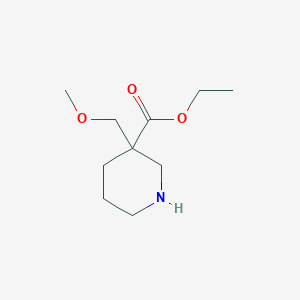

The molecular formula of this compound is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) .科学的研究の応用

Analytical Chemistry Applications

2-Aminobenzoic acid (2-AA) derivatives are utilized as labeling reagents to enhance the mass spectrometric sensitivity of N-glycans, which are complex carbohydrates attached to proteins. This application is significant in glycomics, the study of glycomes (the entire complement of sugars, whether free or present in more complex molecules, of an organism), including glycoproteins and glycolipids. The on-MALDI-target glycan derivatization using 2-AA derivatives simplifies sample preparation, avoids sample loss, and facilitates sensitive glycan identification, even at low microgram levels of glycoprotein. This technique is beneficial for analyzing biotherapeutic monoclonal antibodies and has general applicability in other areas where limited amounts of glycoproteins are available for analysis (Hronowski et al., 2020).

Drug Development and Biomolecular Studies

Derivatives of benzoic acid, including 2-Amino-5-hydroxy-4-methylbenzoic acid, are instrumental in the synthesis of novel compounds with potential therapeutic applications. For instance, the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes has led to the creation of 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence. This process, catalyzed by a rhodium/copper system under air, showcases the utility of these compounds in synthesizing bioactive molecules that could serve as the basis for new drugs or diagnostic tools (Shimizu et al., 2009).

Materials Science

Benzoic acid derivatives are explored as dopants in polyaniline, a conducting polymer, to modify its electrical properties. This research area has implications for developing advanced materials for electronics, sensors, and other technological applications. The doping of polyaniline with various substituted benzoic acids, including hydroxy-, chloro-, nitro-, methoxy-, and amino- derivatives, influences the polymer's conductivity and thermal properties, providing insights into tailoring material characteristics for specific uses (Amarnath & Palaniappan, 2005).

特性

IUPAC Name |

2-amino-5-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUKNPZJZZSSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)

![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)

![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)

![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)